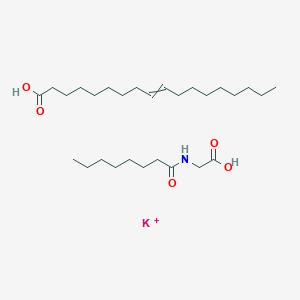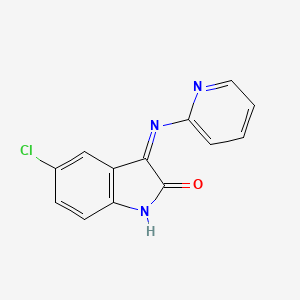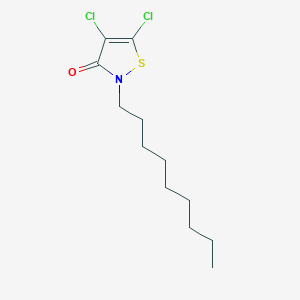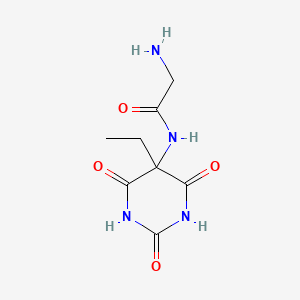
CID 78064686
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78064686” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78064686 involves specific reaction conditions and reagents. The detailed synthetic routes and conditions are typically documented in scientific literature and patents. Common methods may include multi-step organic synthesis involving specific catalysts, solvents, and temperature controls to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and yield. This may include continuous flow reactions, use of industrial-grade reagents, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78064686 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound may require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
CID 78064686 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, materials, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of CID 78064686 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C5H7N2Si |
|---|---|
Poids moléculaire |
123.21 g/mol |
InChI |
InChI=1S/C5H7N2Si/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2 |
Clé InChI |
UBUJDCZBXIPBNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=[Si]C=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12583555.png)


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate](/img/structure/B12583576.png)
![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12583589.png)
![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)

![5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12583625.png)

![1,1'-[Pentane-1,5-diylbis(sulfonylmethylene)]dibenzene](/img/structure/B12583633.png)
![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
